molecular formula C18H13N7O4 B11408931 2-(4-nitro-1H-pyrazol-1-yl)-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide

2-(4-nitro-1H-pyrazol-1-yl)-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide

Cat. No.: B11408931
M. Wt: 391.3 g/mol
InChI Key: OYZCJRZYRUAAFR-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-pyrazol-1-yl)-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling Reactions: The final step involves coupling the nitro-pyrazole and oxadiazole intermediates with a pyridine derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

    Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Dehydrating Agents: Phosphorus oxychloride.

    Acids and Bases: Concentrated sulfuric acid, nitric acid, sodium hydroxide.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyrazoles: Nucleophilic substitution reactions yield various substituted pyrazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Probes: It can be used as a fluorescent probe for detecting specific biomolecules.

Industry

    Agriculture: The compound can be used in the development of new pesticides or herbicides.

    Electronics: It can be used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
  • 3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole

Uniqueness

2-(4-nitro-1H-pyrazol-1-yl)-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H13N7O4

Molecular Weight

391.3 g/mol

IUPAC Name

2-(4-nitropyrazol-1-yl)-N-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]acetamide

InChI

InChI=1S/C18H13N7O4/c26-16(11-24-10-15(9-20-24)25(27)28)21-14-3-1-12(2-4-14)17-22-18(29-23-17)13-5-7-19-8-6-13/h1-10H,11H2,(H,21,26)

InChI Key

OYZCJRZYRUAAFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC=NC=C3)NC(=O)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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